N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine
Overview
Description
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine is an organic compound that features a chloropyridine moiety attached to a cyclopentanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and cyclopentanamine.
Reaction Conditions: The 2-chloropyridine is first reacted with formaldehyde to form 2-chloropyridin-3-ylmethanol. This intermediate is then subjected to a reductive amination reaction with N-methylcyclopentanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of chloropyridine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence neurological processes. This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
- N-[(6-chloropyridin-3-yl)methyl]-N-methylamine
- 2-Chloro-5-(methylaminomethyl)pyridine
Uniqueness
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine is unique due to its specific structural features, such as the combination of a chloropyridine moiety with a cyclopentanamine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-15(11-6-2-3-7-11)9-10-5-4-8-14-12(10)13/h4-5,8,11H,2-3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBNXGMYMCTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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